molecular formula C13H14 B14682072 Naphthalene, 2-ethyl-1-methyl- CAS No. 25607-16-3

Naphthalene, 2-ethyl-1-methyl-

Cat. No.: B14682072
CAS No.: 25607-16-3
M. Wt: 170.25 g/mol
InChI Key: UJCIERMQHAXPRF-UHFFFAOYSA-N
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Description

Naphthalene, 2-ethyl-1-methyl- (IUPAC name: 1-methyl-2-ethylnaphthalene) is a substituted naphthalene derivative featuring a methyl group at the 1-position and an ethyl group at the 2-position of the naphthalene ring. Substituted naphthalenes are critical in organic electronics, material science, and industrial applications due to their aromaticity and tunable electronic properties .

Properties

CAS No.

25607-16-3

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

2-ethyl-1-methylnaphthalene

InChI

InChI=1S/C13H14/c1-3-11-8-9-12-6-4-5-7-13(12)10(11)2/h4-9H,3H2,1-2H3

InChI Key

UJCIERMQHAXPRF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 2-ethyl-1-methyl-, can be achieved through several methods. One common approach involves the alkylation of naphthalene using ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of naphthalene, 2-ethyl-1-methyl-, often involves the catalytic hydrogenation of naphthalene derivatives. This process utilizes high-pressure hydrogen gas and a metal catalyst, such as palladium or platinum, to selectively hydrogenate the naphthalene ring and introduce the ethyl and methyl groups. The resulting product is then separated and purified using distillation techniques.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at both aromatic and alkyl groups under specific conditions:

Aromatic Ring Oxidation

Reagent/ConditionsProduct FormedKey Observations
KMnO₄ (acidic, 80°C)2-Ethyl-1-methylnaphthoquinoneDominant oxidation at electron-rich positions
CrO₃/H₂SO₄ (0°C)Hydroxylated derivativesSelective for less hindered positions

Alkyl Group Oxidation

Reagent/ConditionsProduct FormedNotes
O₂/Cobalt catalyst (150°C)2-Naphthoic acid derivativesEthyl group converts to -COOH

Mechanism : Cytochrome P450 enzymes mediate metabolic oxidation in biological systems, forming reactive epoxides or dihydrodiols linked to cytotoxic effects .

Electrophilic Aromatic Substitution

The ethyl and methyl groups direct incoming electrophiles to positions 5 and 8 (Figure 1):

Nitration

Nitrating AgentMajor ProductYield/Selectivity
HNO₃/H₂SO₄ (50°C)5-Nitro-2-ethyl-1-methylnaphthalene75% yield, para to methyl group

Sulfonation

ConditionsProductApplication
H₂SO₄ (100°C)8-Sulfo-2-ethyl-1-methylnaphthaleneIntermediate for dye synthesis

Steric Effects : The ethyl group at position 2 reduces reactivity at adjacent positions, favoring substitutions at distal sites .

Hydrogenation and Reduction

Catalytic hydrogenation selectively saturates one aromatic ring:

Catalyst/ConditionsProductSelectivity Notes
H₂/Pd-C (25°C, 1 atm)1-Methyl-2-ethyltetralinPartial saturation (1 ring)
H₂/Raney Ni (100°C, 5 atm)Decalin derivativeFull saturation (both rings)

Thermodynamic Control : The tetralin intermediate is stabilized by conjugation with the remaining aromatic ring .

Cross-Coupling Reactions

Recent advances enable functionalization via metal-catalyzed couplings:

Heck Reaction

Substrate/ConditionsProductYield
Ethyl acrylate/Pd(OAc)₂2-Ethyl-1-methylnaphthyl acrylate67–76% yield (trans-selectivity)

Mechanism : Oxidative addition of the naphthalene C–H bond to palladium precedes alkene insertion .

Environmental Degradation

ProcessProductsHalf-Life (Environmental)
Photolysis (UV/sunlight) 1-Naphthol/2-Naphthol<24 hours in air
Microbial oxidation Dihydrodiol metabolitesWeeks in soil/water

Scientific Research Applications

Naphthalene, 2-ethyl-1-methyl-, has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a model compound in studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalene, 2-ethyl-1-methyl-, involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These interactions can result in various biological effects, including cytotoxicity and modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents on the naphthalene ring significantly influence molecular weight, solubility, thermal stability, and intermolecular interactions. Below is a comparative analysis of key properties:

Table 1: Physical Properties of Selected Substituted Naphthalenes
Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) π-π Stacking Distance (Å)
Naphthalene, 2-ethyl-1-methyl- (hypothetical) C₁₃H₁₄ 170.25 Data needed Data needed Data needed
1-Methylnaphthalene C₁₁H₁₀ 142.20 -30.5 244.6 N/A
2-Methylnaphthalene C₁₁H₁₀ 142.20 34.6 241.1 N/A
2-Isopropylnaphthalene C₁₃H₁₄ 170.25 Not reported Not reported N/A
CF₃-NDI (chlorinated NDI) C₁₄H₆Cl₂F₃N₂O₄ 429.13 323.5 Decomposes 3.277–3.395

Key Observations :

  • Substituent Effects: The ethyl and methyl groups in 2-ethyl-1-methylnaphthalene likely increase hydrophobicity compared to mono-substituted derivatives like 1-methylnaphthalene. This could reduce aqueous solubility and enhance lipid affinity, impacting environmental persistence .
  • Thermal Stability : Chlorinated naphthalene diimides (NDIs) like CF₃-NDI exhibit high thermal stability (melting point >300°C) due to strong halogen bonding and π-π interactions . In contrast, alkyl-substituted naphthalenes generally have lower melting points (e.g., 2-methylnaphthalene melts at 34.6°C), suggesting weaker intermolecular forces .
  • Crystal Packing : NDIs with fluorinated side chains (e.g., CF₃-NDI) display controlled π-π stacking distances (3.277–3.395 Å), critical for charge transport in organic semiconductors. Alkyl-substituted naphthalenes may exhibit less ordered packing due to steric hindrance from branched groups .

Toxicological Profiles

Toxicological data for methyl- and ethyl-substituted naphthalenes highlight route-specific health effects:

Table 2: Comparative Toxicity of Substituted Naphthalenes
Compound Key Health Effects (Animal/Human Studies) Primary Exposure Routes
Naphthalene Hemolytic anemia, cataracts, respiratory toxicity Inhalation, oral
1-Methylnaphthalene Liver hypertrophy, pulmonary inflammation Inhalation, dermal
2-Methylnaphthalene Renal tubular necrosis, ocular irritation Oral, inhalation
2-Ethyl-1-methylnaphthalene (predicted) Likely hepatotoxic and neurotoxic (based on alkyl substitution) Inhalation, oral

Key Observations :

  • Metabolism: Methyl- and ethyl-substituted naphthalenes are metabolized via cytochrome P450 enzymes into epoxides and dihydrodiols, which mediate toxicity.
  • Epidemiological Data: 1- and 2-methylnaphthalene exposure is linked to respiratory and hepatic effects in occupational settings . No direct data exist for 2-ethyl-1-methylnaphthalene, but its structural similarity suggests analogous risks requiring further study .

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